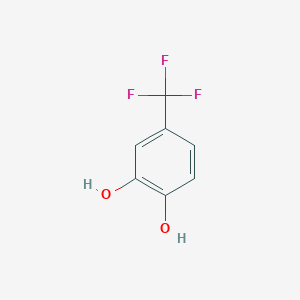

4-(Trifluoromethyl)benzene-1,2-diol

Vue d'ensemble

Description

The compound 4-(Trifluoromethyl)benzene-1,2-diol is a fluorinated aromatic compound that is part of a broader class of chemicals with varying degrees of fluorination and substitution patterns on the benzene ring. These compounds are of interest due to their unique physical and chemical properties, which are influenced by the presence of the trifluoromethyl group.

Synthesis Analysis

The synthesis of fluorinated benzene derivatives can be achieved through various methods. For instance, 1,3,5-Tris(hydrogensulfato) benzene is prepared by reacting phloroglucinol with chlorosulfonic acid, which can then catalyze the synthesis of other aromatic compounds . Similarly, 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene is synthesized via aromatic nucleophilic substitution using lithium dimesitylphosphide and hexafluorobenzene . Another example is the selective lithiation of 1,2,4-Tris(trifluoromethyl)benzene, which allows for subsequent electrophilic substitution to create various substituted derivatives .

Molecular Structure Analysis

The molecular structure of fluorinated benzene derivatives can be complex and is often determined using spectroscopic methods and X-ray crystallography. For example, the molecular structures of bis(phosphoryl)benzene and bis(phosphonio)benzene derivatives were confirmed by 19F NMR spectroscopy and X-ray crystallography, revealing large bond angles around phosphorus atoms . The crystal structure of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole was determined by X-ray crystallography, showing intermolecular hydrogen bonds .

Chemical Reactions Analysis

The presence of the trifluoromethyl group in benzene derivatives can significantly affect their reactivity. For instance, the synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) involves condensation reactions catalyzed by 1,3,5-Tris(hydrogensulfato) benzene . The selective lithiation of 1,2,4-Tris(trifluoromethyl)benzene allows for the preparation of various substituted derivatives through electrophilic substitution .

Physical and Chemical Properties Analysis

Fluorinated benzene derivatives exhibit unique physical and chemical properties due to the strong electronegativity of fluorine. Quantum mechanical calculations and spectroscopic investigations provide insights into the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of these compounds . The crystal structure analysis of 2-trifluoromethyl-1-[(2'-1H-tetrazole-5-yl-biphenyl-4-yl) methyl]benzimidazole reveals its intermolecular interactions and packing in the solid state . Additionally, the redox properties of fluorinated benzene derivatives can be studied through electrochemical measurements, as demonstrated for 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene and its derivatives .

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

4-(Trifluoromethyl)benzene-1,2-diol is involved in various chemical syntheses and reactions. For instance, it is used in the preparation of 4-isobutylbenzene-1,2-diol from waste benzofuranol production, showcasing its potential in waste recycling and material recovery processes (Luo Xian-fu, 2013). Additionally, it plays a role in the synthesis of novel fluorine-containing compounds, such as polyetherimide, indicating its importance in the development of new materials with unique properties (Yu Xin-hai, 2010).

Catalysis and Electrophilic Substitution

The compound is also utilized in catalytic processes and electrophilic substitution reactions. An example is the selective lithiation and subsequent electrophilic substitution of 1,2,4-Tris(trifluoromethyl)benzene, demonstrating its utility in complex organic synthesis (M. Schlosser, J. Porwisiak, F. Mongin, 1998).

Enantioselective Synthesis

In the field of enantioselective synthesis, benzene-1,2-diol (a related compound) reacts with propargylic carbonates in the presence of a palladium catalyst to produce 2-alkylidene-3-alkyl-1,4-benzodioxanes, highlighting its application in producing chiral molecules (Labrosse, Lhoste, Sinou, 2000).

Medicinal Chemistry

In medicinal chemistry, derivatives of benzene-1,2-diol, like 4-(4-Hydroxyphenethyl) benzene-1,2-Diol, are studied for their inhibitory properties against enzymes like Helicobacter Pylori urease. This suggests potential for drug design and therapeutic applications (Xiao Zhu-ping, 2012).

Antibacterial and Antifungal Properties

Compounds like 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols are synthesized and evaluated for their antibacterial and antifungal activities, indicating the compound’s relevance in developing new antimicrobial agents (B. Narayana, B. V. Ashalatha, K. K. Vijaya Raj, N. Kumari, 2006).

Material Science

In material science, its derivatives are used for synthesizing substances with unique properties like aggregation-induced emission, optical limiting, and explosive detection, showcasing the compound’s versatility in advanced material applications (Rongrong Hu, J. Lam, Jianzhao Liu, H. Sung, Ian D. Williams, Zhounan Yue, K. Wong, M. Yuen, B. Tang, 2012).

Electrochemistry

In electrochemistry, 4-(Trifluoromethyl)-benzonitrile, closely related to 4-(Trifluoromethyl)benzene-1,2-diol, is used as an electrolyte additive in lithium-ion batteries, suggesting the compound’s potential in enhancing energy storage technologies (Wenna Huang, L. Xing, Yating Wang, Mengqing Xu, Weishan Li, Fengchao Xie, Shengan Xia, 2014).

Molecular Electronics

Its structural analog, benzene-1,4-dithiol, has been studied in molecular electronics, demonstrating the feasibility of single-molecule conductance, a fundamental aspect of molecular-scale electronics (M. Reed, Chongwu Zhou, C. Muller, T. Burgin, J. Tour, 1997).

Complex Formation and Spectrophotometry

The compound is used in studying the stability of metal complexes, relevant in pharmaceutical fields. This highlights its role in understanding drug-metal interactions and in developing spectrophotometric methods for drug analysis (Jaishri Kaushik, Namita Bharadwaj, Pratyush Jaiswal, 2022).

Safety And Hazards

Orientations Futures

Fluorinated molecules have a wide range of applications and are used as medicines, agrochemicals, and in various other fields . The development of new reagents and catalysts has led to a rapid growth in fluorination and fluoroalkylation methods . Further landmark achievements are expected in the fields of fluorination and fluoroalkylation as organofluorine compounds are used increasingly in everyday applications .

Propriétés

IUPAC Name |

4-(trifluoromethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3O2/c8-7(9,10)4-1-2-5(11)6(12)3-4/h1-3,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZFLJQHPAGLLPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Trifluoromethyl)benzene-1,2-diol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2-Formyl-1-benzofuran-3-yl)thio]acetic acid](/img/structure/B1340092.png)

![Benzene, 1-[(3-bromopropyl)thio]-4-fluoro-](/img/structure/B1340113.png)

![3-[(Dimethylamino)methyl]benzaldehyde](/img/structure/B1340118.png)